6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide
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Overview
Description
6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the 6th position, a phenyl group attached to the nitrogen atom, and a carbothioamide group at the 1st position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with proteins likePNMT and Adra2a .
Mode of Action
Related compounds have been shown to inhibit certain complexes and enzymes, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might influence the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes . .
Pharmacokinetics
Related compounds have been studied in animal models, showing certain adme properties .
Result of Action
Related compounds have been shown to cause changes such as inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and phenyl groups.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different arrangement of atoms in the ring structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position.
Uniqueness
6-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is unique due to the presence of both a methyl group and a phenyl group, which can significantly influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-methyl-N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDCRORCIMIMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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